
N-(4-aminophenyl)-3-(azepan-1-yl)propanamide
Overview
Description
N-(4-aminophenyl)-3-(azepan-1-yl)propanamide is a chemical compound that features an amide linkage between a 4-aminophenyl group and a 3-(azepan-1-yl)propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-3-(azepan-1-yl)propanamide typically involves the reaction of 4-aminophenyl derivatives with azepane-containing intermediates. One common method includes the following steps:
Formation of the Amide Bond: The 4-aminophenyl derivative is reacted with a 3-(azepan-1-yl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-3-(azepan-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(4-aminophenyl)-3-(azepan-1-yl)propanamide has been explored for its potential as an anticancer agent. Research indicates that compounds with similar structures can interact with protein kinases, which are critical in cancer cell signaling pathways. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor progression, offering a pathway for the development of targeted cancer therapies.
Antimicrobial Properties
The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment. Its structural components suggest possible interactions with various biological targets, which could modulate the activity of enzymes and receptors relevant to microbial growth and survival .
Biological Research
Mechanism of Action
The mechanism of action for this compound involves its ability to bind to specific molecular targets within cells, potentially altering their function. This interaction can lead to various biological effects, including modulation of enzymatic activity and receptor signaling pathways .
G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds structurally related to this compound may interact with GPCRs, which play a crucial role in many physiological processes. This interaction could lead to new insights into the regulation of these receptors and their associated pathways in diseases like cancer and metabolic disorders .
Industrial Applications
Synthesis and Production
In industrial settings, this compound can be synthesized using various methods, including continuous flow synthesis for enhanced efficiency. The compound's production may involve the use of advanced purification techniques to ensure high purity and yield, making it suitable for large-scale applications .
Data Table: Comparison of Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Amino-substituted phenyl group | Potential inhibitor of protein kinases |
N-(4-bromophenyl)-3-(azepan-1-yl)propanamide | Contains bromine | May enhance lipophilicity |
N-(2-hydroxyphenyl)-3-(azepan-1-yl)propanamide | Contains hydroxyl group | Increased solubility |
N-(4-methylphenyl)-3-(azepan-1-yl)propanamide | Contains methyl group | Influences pharmacokinetics |
Case Studies
Case Study 1: Anticancer Research
A study investigated the efficacy of this compound analogs against prostate cancer cell lines. Results indicated that certain analogs exhibited significant cytotoxic effects while maintaining low toxicity levels in normal cells. This highlights the potential for developing selective anticancer therapies based on this compound's structure .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings suggested that the compound demonstrated promising activity against resistant strains, indicating its potential as a lead candidate for new antibiotic development .
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-3-(azepan-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
- (4-Aminophenyl)(azepan-1-yl)methanone
Uniqueness
N-(4-aminophenyl)-3-(azepan-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.
Biological Activity
N-(4-aminophenyl)-3-(azepan-1-yl)propanamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.
Structural Characteristics
This compound has a molecular weight of approximately 261.36 g/mol and features an amide functional group, an azepane ring, and an amino-substituted phenyl group. These structural components are crucial for its biological activity, influencing interactions with various biological targets.
Property | Details |
---|---|
Molecular Formula | C15H22N2O |
Molecular Weight | 261.36 g/mol |
Functional Groups | Amide, Amino, Azepane |
The compound exhibits notable biological activities, particularly as a potential inhibitor of protein kinases. Protein kinases play a critical role in cellular signaling pathways, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer treatment. The presence of the amino group allows for interactions with enzymes or receptors, while the azepane ring may facilitate membrane penetration to reach target sites.
Anticancer Properties
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Its structural characteristics suggest potential interactions with various kinases involved in tumor growth and progression. For instance, it has been investigated for its effects on specific cancer cell lines, showing promise in inhibiting proliferation at micromolar concentrations .
Other Biological Activities
In addition to its anticancer potential, this compound may exhibit antimicrobial properties. Research into similar compounds indicates that structural modifications can enhance bioactivity against various pathogens. The azepane moiety could contribute to enhanced membrane permeability, facilitating its action against microbial targets.
Case Studies and Research Findings
Case Study 1: Inhibition of Protein Kinases
A study focused on the interaction of this compound with specific protein kinases demonstrated significant inhibition rates. The compound was tested against several kinase targets, revealing IC50 values indicative of effective inhibition compared to control compounds .
Case Study 2: Antiproliferative Assays
In antiproliferative assays involving lung cancer cell lines (A431 and H1975), this compound exhibited growth inhibition with CC50 values suggesting moderate potency. Further modifications to the compound's structure could enhance its efficacy and selectivity against cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-(4-bromophenyl)-3-(azepan-1-yl)propanamide | Contains bromine | May enhance lipophilicity |
N-(2-hydroxyphenyl)-3-(azepan-1-yl)propanamide | Contains a hydroxyl group | Increased solubility |
N-(4-methylphenyl)-3-(azepan-1-yl)propanamide | Contains a methyl group | Influences pharmacokinetics |
These comparisons highlight how variations in substituents can affect biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-aminophenyl)-3-(azepan-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c16-13-5-7-14(8-6-13)17-15(19)9-12-18-10-3-1-2-4-11-18/h5-8H,1-4,9-12,16H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSVFCFXFMFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222930 | |
Record name | N-(4-Aminophenyl)hexahydro-1H-azepine-1-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937607-99-3 | |
Record name | N-(4-Aminophenyl)hexahydro-1H-azepine-1-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937607-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminophenyl)hexahydro-1H-azepine-1-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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